3-[(Azetidin-1-yl)methyl]-4-bromoaniline
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Overview
Description
3-[(Azetidin-1-yl)methyl]-4-bromoaniline is a chemical compound that features a bromine atom attached to an aniline ring, with an azetidine group linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and azetidine.
Formation of Intermediate: The 4-bromoaniline is reacted with formaldehyde to form a Schiff base intermediate.
Azetidine Addition: The Schiff base intermediate is then reacted with azetidine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]-4-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and azetidine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]-4-bromoaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine moiety may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
4-Bromoaniline: An aniline derivative with a bromine substituent.
N-Substituted Azetidines: Compounds with various substituents on the azetidine ring.
Uniqueness
3-[(Azetidin-1-yl)methyl]-4-bromoaniline is unique due to the combination of the azetidine and bromoaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-[(Azetidin-1-yl)methyl]-4-bromoaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Azetidine Ring : The azetidine ring is typically synthesized through the aza-Michael addition of NH-heterocycles with suitable precursors.
- Bromination : The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : The final product is formed by coupling the azetidine moiety with the bromoaniline derivative, often using palladium-catalyzed cross-coupling reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies demonstrated that derivatives with similar structures displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibacterial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it might inhibit cell proliferation in cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to kinase signaling, which are crucial in cancer progression.
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in disease processes. For example, it has been suggested that the compound could inhibit p38 MAP kinase, which plays a role in inflammatory responses and cancer progression.
The mechanism by which this compound exerts its biological effects can be attributed to its structural features:
- Binding Affinity : The presence of the azetidine ring enhances binding affinity to biological targets, such as enzymes and receptors.
- Modulation of Kinase Activity : By inhibiting specific kinases, the compound may alter signaling pathways involved in cell growth and survival.
Case Studies
Several case studies have highlighted the biological potential of compounds related to this compound:
- Antimicrobial Screening : A study screened various derivatives for antibacterial activity, revealing that some exhibited stronger effects than traditional antibiotics like ampicillin.
- Cancer Cell Line Studies : In vitro evaluations showed that certain analogs could significantly reduce viability in breast and lung cancer cell lines.
- Inflammatory Disease Models : Animal models have demonstrated that compounds with similar structures can reduce inflammation markers, supporting their potential therapeutic use in inflammatory diseases.
Comparative Analysis
Compound | Biological Activity | Target |
---|---|---|
This compound | Antimicrobial, Anticancer | Various |
4-(Azetidin-1-yl)-3-fluoroaniline | Antimicrobial | S. aureus, E. coli |
4-(Azetidin-1-yl)-3-chloroaniline | Anticancer | Cancer Cell Lines |
Properties
Molecular Formula |
C10H13BrN2 |
---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)-4-bromoaniline |
InChI |
InChI=1S/C10H13BrN2/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7,12H2 |
InChI Key |
KXATUXMPHDGLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
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